molecular formula C12H10O3S B8651080 Ethyl-2-oxo-2-(2-benzothienyl)acetate

Ethyl-2-oxo-2-(2-benzothienyl)acetate

Cat. No.: B8651080
M. Wt: 234.27 g/mol
InChI Key: OQQOAMBJRWQASM-UHFFFAOYSA-N
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Description

Ethyl-2-oxo-2-(2-benzothienyl)acetate is a heterocyclic α-oxoester characterized by a benzothienyl (benzothiophene) group attached to an oxoacetate scaffold. The benzothienyl moiety contributes electron-rich aromatic properties due to its sulfur-containing fused-ring system, enhancing reactivity in nucleophilic and electrophilic substitutions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.

Synthesis: Key synthetic routes include:

  • Metalation and oxalate coupling: Metalation of 2-bromothiazole derivatives followed by reaction with diethyl oxalate yields the target compound, with THF as a preferred solvent for higher efficiency .
  • Alternative pathways: Reactions involving 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate or diethyl malonate, though yields and conditions vary depending on substituents .

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

ethyl 2-(1-benzothiophen-2-yl)-2-oxoacetate

InChI

InChI=1S/C12H10O3S/c1-2-15-12(14)11(13)10-7-8-5-3-4-6-9(8)16-10/h3-7H,2H2,1H3

InChI Key

OQQOAMBJRWQASM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=CC=CC=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The electronic and steric profiles of substituents significantly influence reactivity and applications:

Compound Name Substituent Electronic Effects Key References
Ethyl-2-oxo-2-(2-benzothienyl)acetate 2-Benzothienyl Electron-rich due to sulfur atom; enhances conjugation and stabilizes intermediates
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate 1-Methylbenzimidazol-2-yl Electron-rich aromatic system; potential for hydrogen bonding via N–H groups
Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate 5-Bromo-2-thienyl Electron-withdrawing bromine reduces electron density; alters reactivity
Ethyl 2-phenylacetoacetate Phenyl Less electron-rich than benzothienyl; limited conjugation
ETHYL 2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOACETATE 2-Benzoyl-4-chloroanilino Electron-withdrawing Cl and benzoyl groups; introduces hydrogen-bonding sites

Key Insights :

  • Benzothienyl and benzimidazolyl derivatives exhibit enhanced stability in radical or polar reactions compared to phenyl analogs .
  • Bromine or chlorine substituents reduce electron density, favoring electrophilic substitutions .

Key Insights :

  • THF improves yields in metalation-oxalate coupling compared to Et₂O .
  • Hydrazide derivatives (e.g., from ) enable further functionalization but require precise stoichiometry .

Crystallographic and Structural Analysis

Crystal packing and hydrogen-bonding patterns differ among analogs:

  • This compound : Likely exhibits planar geometry with sulfur-mediated intermolecular interactions, though specific data are unavailable.
  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid : Forms chains via O–H⋯O and C–H⋯O hydrogen bonds, highlighting the role of carboxyl groups in crystal packing .
  • Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate: Crystal structure confirms non-planar geometry due to steric effects from the chloro substituent .

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